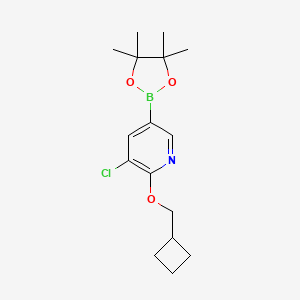
3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group, a cyclobutylmethoxy group, and a dioxaborolan group
Preparation Methods
The synthesis of 3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the chloro group: Chlorination of the pyridine ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclobutylmethoxy group: This step involves the nucleophilic substitution reaction where a cyclobutylmethanol derivative reacts with the pyridine ring.
Incorporation of the dioxaborolan group: This can be done through a borylation reaction using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group or other reducible functionalities.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various substituted derivatives.
Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides, forming new carbon-carbon bonds.
Scientific Research Applications
3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a candidate for drug discovery, potentially leading to the development of new therapeutic agents.
Material Science: It can be used in the synthesis of novel materials with specific electronic or photonic properties.
Catalysis: The compound can be employed as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolan group can participate in reversible covalent interactions with biomolecules, while the pyridine ring can engage in π-π stacking or hydrogen bonding interactions.
Comparison with Similar Compounds
Similar compounds to 3-Chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:
3-Chloro-2-methoxypyridine: Lacks the cyclobutyl and dioxaborolan groups, making it less versatile in coupling reactions.
2-(Cyclobutylmethoxy)-5-bromopyridine: Contains a bromine atom instead of a chloro group, which can affect its reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridine:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H23BClNO3 |
|---|---|
Molecular Weight |
323.6 g/mol |
IUPAC Name |
3-chloro-2-(cyclobutylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H23BClNO3/c1-15(2)16(3,4)22-17(21-15)12-8-13(18)14(19-9-12)20-10-11-6-5-7-11/h8-9,11H,5-7,10H2,1-4H3 |
InChI Key |
CFWFAIXWXWFBBM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















